molecular formula C25H19Cl2NO6S B11626184 Ethyl 5-{[(4-chlorophenyl)carbonyl][(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-{[(4-chlorophenyl)carbonyl][(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11626184
M. Wt: 532.4 g/mol
InChI Key: GHZSCIFTWAVYSM-UHFFFAOYSA-N
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Description

ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-CHLOROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that features a benzofuran core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the sulfonyl and carboxylate groups, makes it a versatile molecule for chemical reactions and modifications.

Preparation Methods

The synthesis of ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-CHLOROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides.

    Amidation Reaction: The amido group is introduced through an amidation reaction, typically involving an amine and a carboxylic acid derivative.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-CHLOROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and amido groups, using reagents like sodium hydroxide or other nucleophiles.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-CHLOROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It is investigated for its potential use in industrial processes, including catalysis and the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-CHLOROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-CHLOROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with similar compounds, such as:

    Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

    Benzofuran Derivatives: Compounds with a benzofuran core are often studied for their pharmacological properties.

    Sulfonyl Amides: These compounds are known for their use in medicinal chemistry as enzyme inhibitors and therapeutic agents.

Properties

Molecular Formula

C25H19Cl2NO6S

Molecular Weight

532.4 g/mol

IUPAC Name

ethyl 5-[(4-chlorobenzoyl)-(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H19Cl2NO6S/c1-3-33-25(30)23-15(2)34-22-13-10-19(14-21(22)23)28(24(29)16-4-6-17(26)7-5-16)35(31,32)20-11-8-18(27)9-12-20/h4-14H,3H2,1-2H3

InChI Key

GHZSCIFTWAVYSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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